N-(2-Aminoethyl)-2-bromo-2,2-difluoroacetamide hydrochloride
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Overview
Description
N-(2-Aminoethyl)-2-bromo-2,2-difluoroacetamide hydrochloride is a chemical compound that features a unique combination of functional groups, including an aminoethyl group, a bromo group, and difluoroacetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-bromo-2,2-difluoroacetamide hydrochloride typically involves the reaction of 2-bromo-2,2-difluoroacetyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction. After the reaction is complete, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2-bromo-2,2-difluoroacetamide hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The aminoethyl group can be oxidized to form imines or reduced to form secondary amines.
Condensation reactions: The amino group can react with carbonyl compounds to form Schiff bases.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Scientific Research Applications
N-(2-Aminoethyl)-2-bromo-2,2-difluoroacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2-bromo-2,2-difluoroacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity. Additionally, the presence of the bromo and difluoroacetamide groups can enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)acetamide: Lacks the bromo and difluoro groups, resulting in different reactivity and applications.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Contains a silane group, making it useful for surface modification and adhesion promotion.
Aminoethylpiperazine: Contains a piperazine ring, used as an epoxy curing agent and corrosion inhibitor
Uniqueness
N-(2-Aminoethyl)-2-bromo-2,2-difluoroacetamide hydrochloride is unique due to the presence of both bromo and difluoro groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance the compound’s potential as a versatile intermediate in the synthesis of various bioactive molecules and specialty chemicals .
Properties
IUPAC Name |
N-(2-aminoethyl)-2-bromo-2,2-difluoroacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrF2N2O.ClH/c5-4(6,7)3(10)9-2-1-8;/h1-2,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLUDYKXWQOYNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C(F)(F)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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